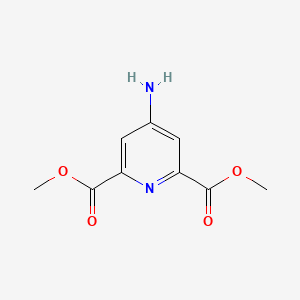

Dimethyl 4-aminopyridine-2,6-dicarboxylate

Description

Contextualization within Heterocyclic Compound Chemistry

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, form a vast and vital area of chemical study. Among these, pyridine (B92270) and its derivatives are fundamental building blocks in organic chemistry. nih.gov The pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, is a structural motif found in numerous natural products, pharmaceuticals, and functional materials.

Derivatives based on pyridine-2,6- and furan-2,5-dicarboxamide (B53072) scaffolds, in particular, exhibit a wide range of chemical properties and biological activities, making them a significant topic of research in supramolecular and coordination chemistry. nih.gov The introduction of carboxylate groups, as seen in dicarboxylate derivatives, further enhances the functionality of the pyridine core, opening up diverse avenues for chemical modification and application.

Significance of the Pyridine-2,6-dicarboxylate (B1240393) Scaffold in Advanced Chemical Synthesis

The pyridine-2,6-dicarboxylate scaffold is a cornerstone in modern synthetic chemistry due to its versatile utility. These compounds, also known as dipicolinic acids and their derivatives, are extensively used as building blocks for creating complex, biofunctional molecules. clockss.org Their rigid structure and the presence of multiple coordination sites make them exceptional ligands for a variety of metals, small molecules, and biomolecules. clockss.orgnih.gov

This chelating ability is central to their application in coordination chemistry and the development of metal-organic frameworks (MOFs). rsc.orgrsc.org The specific geometry of the pyridine-2,6-dicarboxylate ligand allows for the design of functional coordination compounds with tailored properties. researchgate.net Researchers have successfully used this scaffold to construct materials with applications as sensors, models for protein active sites, and catalysts for organic transformations. nih.govrsc.orgresearchgate.net Furthermore, methods for synthesizing 4-substituted pyridine-2,6-dicarboxylic acid derivatives under mild, one-pot conditions have been developed, enhancing their accessibility and utility as building blocks for probes, ligands, and bioactive molecules. clockss.orggoogle.comoist.jp

Research Trajectories for Aminopyridine-2,6-dicarboxylates

The addition of an amino group to the pyridine-2,6-dicarboxylate backbone, as in Dimethyl 4-aminopyridine-2,6-dicarboxylate, introduces further functionality and opens new research directions. A significant area of interest lies in the catalytic potential of these compounds. The related compound, 4-Dimethylaminopyridine (B28879) (DMAP), is a well-established and highly effective nucleophilic catalyst used extensively in acylation and esterification reactions. lookchem.comwikipedia.orgsigmaaldrich.com Research into developing more potent analogues of DMAP highlights a clear trajectory towards creating novel catalysts with enhanced efficiency. nih.gov

The synthesis of aminopyridine dicarboxylate derivatives is an active area of investigation. For example, a facile, three-step synthesis for a related vinylpyridine dicarboxylate has been developed, starting from dimethyl 4-(hydroxylmethyl)pyridine-2,6-dicarboxylate. semanticscholar.org The synthesis of various 4-substituted pyridine-2,6-dicarboxylic acid derivatives has also been achieved through one-pot reactions involving pyruvates and aldehydes, demonstrating atom-economical methods for creating these valuable compounds. researchgate.net These synthetic advancements, coupled with the known utility of the pyridine-2,6-dicarboxylate scaffold, position aminopyridine-2,6-dicarboxylates as promising candidates for applications in materials science, coordination chemistry, and catalysis. researchgate.netnih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 150730-41-9 | chemscene.commoldb.com |

| Molecular Formula | C₉H₁₀N₂O₄ | chemscene.commoldb.com |

| Molecular Weight | 210.19 g/mol | chemscene.commoldb.com |

| Synonym | 2,6-Pyridinedicarboxylicacid, 4-amino-,dimethylester | chemscene.com |

| Purity | ≥98% | chemscene.com |

| Topological Polar Surface Area | 91.51 | chemscene.com |

| Hydrogen Bond Acceptors | 6 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

Table 2: Research Highlights of the Pyridine-2,6-dicarboxylate Scaffold

| Research Area | Key Findings | Significance | Source(s) |

| Coordination Chemistry | Acts as a versatile chelating ligand for various metal cations (e.g., Cu, Co, Fe, Ni, Pd). nih.gov | Essential for designing functional metal complexes and Metal-Organic Frameworks (MOFs). rsc.orgrsc.org | nih.govrsc.orgrsc.org |

| Advanced Synthesis | Serves as a key building block for bioactive molecules, probes, and solid-support reagents. clockss.orggoogle.com | Enables the construction of complex molecular architectures with specific functions. clockss.orgoist.jp | clockss.orggoogle.comoist.jp |

| Functional Materials | The scaffold is integral to creating materials for sensors and models of protein active sites. nih.govrsc.orgresearchgate.net | Allows for the development of materials with tailored chemical and physical properties. nih.gov | nih.govrsc.orgresearchgate.net |

| Catalysis | Forms the basis for developing catalysts used in various organic transformations. rsc.org | Provides a stable and modifiable platform for designing new catalytic systems. rsc.org | rsc.org |

| Synthetic Methodologies | One-pot synthesis methods have been developed for 4-substituted derivatives under mild conditions. clockss.orgresearchgate.net | Increases the accessibility and atom economy of synthesizing these valuable chemical intermediates. oist.jpresearchgate.net | clockss.orgoist.jpresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 4-aminopyridine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTSUWWTESDXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=N1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dimethyl 4 Aminopyridine 2,6 Dicarboxylate

Established Synthetic Pathways

The traditional synthesis of Dimethyl 4-aminopyridine-2,6-dicarboxylate relies on either building the pyridine (B92270) ring from acyclic precursors through multicomponent reactions or by chemically modifying an existing, pre-functionalized pyridine core.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single pot to form a complex product, thereby reducing the number of synthetic steps and increasing atom economy. While no specific MCR has been documented for the direct synthesis of this compound, the Hantzsch pyridine synthesis and related MCRs represent a viable and established approach for creating similarly substituted pyridine rings.

These reactions typically involve the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. By carefully selecting functionalized starting materials, it is possible to construct a pyridine core with the desired substitution pattern. For instance, a one-pot, four-component condensation of aldehydes, amines, dialkyl acetylenedicarboxylates, and an active methylene (B1212753) compound like malononitrile (B47326) can yield highly functionalized pyridines. uc.pt This methodology provides a framework for designing a direct synthesis of the target molecule or its close precursors.

Derivatization from Precursor Pyridine Systems

A more common and direct strategy involves the chemical modification of readily available pyridine derivatives. A logical and well-documented precursor for this route is Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). nih.gov

The synthesis can be envisioned as a multi-step process:

Esterification: The first step is the conversion of Chelidamic acid to its dimethyl ester, Dimethyl 4-hydroxy-2,6-pyridinedicarboxylate. This is typically achieved by refluxing the acid in methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid. rsc.org

Activation of the 4-position: The hydroxyl group at the 4-position is a poor leaving group for nucleophilic aromatic substitution. Therefore, it must be converted into a better leaving group. One documented method is the conversion to a bromo-derivative, Dimethyl 4-bromopyridine-2,6-dicarboxylate. rsc.org

Amination: The final step involves the nucleophilic substitution of the bromide with an amino group. This can be achieved using various ammonia sources or protected amines, often facilitated by transition metal catalysis (e.g., Buchwald-Hartwig amination). nih.gov

An alternative derivatization pathway involves the reduction of a nitro-analogue. This route would consist of:

Nitration of a suitable precursor, such as Dimethyl 2,6-lutidine-4,5-dicarboxylate, to introduce a nitro group at the 4-position.

Catalytic reduction of the nitro group to an amine. This transformation is commonly performed using reagents like hydrazine (B178648) monohydrate in the presence of a Palladium on carbon (Pd/C) catalyst in a solvent like methanol. researchgate.net

A summary of a potential derivatization pathway is presented below.

Table 1: Representative Synthetic Pathway via Derivatization| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Chelidamic acid | Methanol, H₂SO₄, Reflux | Dimethyl 4-hydroxy-2,6-pyridinedicarboxylate rsc.org |

| 2 | Dimethyl 4-hydroxy-2,6-pyridinedicarboxylate | e.g., PBr₃ or similar brominating agent | Dimethyl 4-bromopyridine-2,6-dicarboxylate rsc.org |

| 3 | Dimethyl 4-bromopyridine-2,6-dicarboxylate | Ammonia source, (e.g., Pd catalyst) | This compound |

| Alt. 2 | Dimethyl 4-nitropyridine-2,6-dicarboxylate | H₂, Pd/C or N₂H₄·H₂O, Pd/C researchgate.net | This compound |

Novel and Green Chemistry Synthetic Strategies

Recent advances in chemical synthesis focus on developing more sustainable, efficient, and safer processes. These "green" strategies are applicable to the synthesis of this compound, aiming to reduce reaction times, energy consumption, and waste generation. nih.gov

Catalyst-Mediated Synthesis

Catalysis is a cornerstone of green chemistry, and numerous catalytic systems can be applied to the synthesis of the target molecule. In the context of MCRs, organocatalysts like 4-Dimethylaminopyridine (B28879) (DMAP) have been shown to be highly effective for producing various heterocyclic compounds. nih.gov For the derivatization pathway, transition metal catalysts are crucial. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming the C-N bond required in the final amination step, allowing the reaction to proceed under milder conditions than traditional methods. nih.gov The development of novel bicyclic and tricyclic aminopyridine catalysts, which are even more potent than DMAP, offers further opportunities to enhance the efficiency of these synthetic steps. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technology for accelerating chemical reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher product yields and purities. This technique has been successfully applied to the Hantzsch synthesis of dihydropyridines and the synthesis of various pyridine derivatives. nih.gov For example, multicomponent reactions to form substituted 2-amino-2-chromenes have been efficiently catalyzed by DMAP under microwave irradiation in solvent-free conditions. google.com Similarly, the synthesis of 2-amino-4,6-diarylpyrimidines has been achieved via a microwave-assisted two-step process. rsc.org These examples demonstrate the potential for applying microwave heating to either the MCR or the derivatization steps in the synthesis of this compound, leading to a more rapid and efficient process. mdpi.com

Flow Chemistry Applications in Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing to a more controlled, efficient, and scalable manufacturing method. nih.govresearchgate.net In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. researchgate.net This technology offers significant advantages in safety, particularly when handling hazardous reagents or performing highly exothermic reactions.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Dimethylaminopyridine (DMAP) |

| Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) |

| Dimethyl 4-hydroxy-2,6-pyridinedicarboxylate |

| Dimethyl 4-bromopyridine-2,6-dicarboxylate |

| Dimethyl 2,6-lutidine-4,5-dicarboxylate |

| Dimethyl 4-nitropyridine-2,6-dicarboxylate |

| Malononitrile |

| Palladium on carbon (Pd/C) |

| Hydrazine monohydrate |

| Sulfuric acid |

| Methanol |

| 2-amino-2-chromenes |

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound and related pyridine dicarboxylic acid derivatives hinges on the careful control of reaction parameters. Research into analogous syntheses provides a framework for understanding the key variables that influence reaction outcomes. These variables include the choice of solvent, the thermal and pressure conditions of the reaction, and the precise ratio and purity of the reagents involved.

Solvent Effects on Reaction Efficacy

The solvent system is a cornerstone of reaction optimization, influencing reagent solubility, reaction rates, and even the reaction pathway itself. In the synthesis of pyridine derivatives, a range of solvents has been explored.

For instance, in the synthesis of a related pyridine dicarboxylate derivative, water has been highlighted as a favorable solvent, not only for its low cost and environmental benefits but also for its effectiveness, even in reactions traditionally requiring anhydrous conditions. semanticscholar.org The use of aqueous media can be surprisingly effective in organic synthesis. semanticscholar.org In other contexts, such as the synthesis of pyridine-2,6-dicarboxamide derivatives, solvent mixtures like dichloromethane/tetrahydrofuran (DCM/THF) are employed. nih.gov This suggests that a blend of polar aprotic solvents can be effective for controlling solubility and reactivity.

In the production of 4-dimethyl amino pyridine (4-DMAP), a related aminopyridine, ethyl acetate (B1210297) is used as the solvent for the initial quaternization step. google.com The choice of solvent often depends on the specific reaction step. For the esterification of pyridine-2,6-dicarboxylic acid to form the dimethyl ester, a precursor to the target molecule, anhydrous methanol serves as both a reagent and a solvent. researchgate.net

The selection of a solvent is therefore a critical parameter that must be tailored to the specific step in the synthesis of this compound, balancing factors of reagent solubility, reaction kinetics, and downstream processing.

Temperature and Pressure Influences

Temperature is a dominant factor in controlling the rate and selectivity of chemical reactions. For the synthesis of pyridine derivatives, specific temperature ranges are often crucial for maximizing yield and minimizing the formation of byproducts.

Esterification: The synthesis of Dimethyl pyridine-2,6-dicarboxylate (B1240393), a key intermediate, involves an initial reaction at 273 K (0 °C) during the addition of thionyl chloride, followed by stirring at 298 K (25 °C) for 24 hours. researchgate.net

Functionalization: In the synthesis of a 4-(hydroxymethyl) derivative from Dimethyl pyridine-2,6-dicarboxylate, the reaction temperature was maintained between 30-50°C to achieve optimal yields. academax.com

Amination Precursors: The process to produce N-[4-pyridyl] pyridinium (B92312) chloride hydrochloride, a precursor for aminopyridines, involves refluxing at 77-80°C for several hours. google.com Subsequent amination steps can require even higher temperatures, with refluxing at 140-155°C. google.com

Higher temperatures generally increase the reaction rate by increasing the number of effective collisions between reactant molecules. academie-sciences.fr However, excessively high temperatures can lead to the degradation of products or the formation of unwanted side products. academie-sciences.fr For example, in one related synthesis, increasing the temperature beyond 130°C did not improve the yield, as it approached the boiling point of the solvent, leading to incomplete reactions. academie-sciences.fr

Pressure is a less commonly manipulated variable in these syntheses, with most reactions being conducted at atmospheric pressure. High-pressure conditions are sometimes reported for specific amination reactions involving ammonia water, but these are often associated with higher risks and are less favorable for industrial production. google.com

Table 1: Temperature Conditions in Related Pyridine Derivative Syntheses

| Reaction Step | Compound Synthesized | Temperature (°C) | Reference |

| Esterification | Dimethyl pyridine-2,6-dicarboxylate | 0 to 25 | researchgate.net |

| Hydroxymethylation | Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate | 30 to 50 | academax.com |

| Quaternization | N-4[pyridyl] pyridinium chloride hydrochloride | 77 to 80 | google.com |

| Amination | 4-dimethyl amino pyridine | 150 to 155 | google.com |

Reagent Stoichiometry and Purity Effects

The molar ratio of reactants is a critical factor that directly impacts the yield and purity of the final product. In syntheses involving multiple reagents, optimizing their stoichiometry is essential to ensure the complete conversion of the limiting reagent and to avoid side reactions caused by an excess of other reactants.

In a study on the synthesis of a complex pyridine dicarboxylate derivative from Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate (CMDPA), the molar ratio of the base to CMDPA was systematically investigated. semanticscholar.org The results demonstrated that the yield could be significantly improved by adjusting this ratio, with an optimal yield of 81% achieved when the molar ratio of base to CMDPA was 2.4. semanticscholar.org

Table 2: Influence of Base/Substrate Molar Ratio on Product Yield

| Nitrogen Base | Molar Ratio (Base/CMDPA) | Yield (%) |

| Triethylamine (B128534) | 1.2 | 65 |

| Triethylamine | 1.8 | 73 |

| Triethylamine | 2.4 | 81 |

| Triethylamine | 3.0 | 79 |

| Pyridine | 2.4 | 58 |

Data derived from a study on a related vinyl pyridine-dicarboxylate synthesis. semanticscholar.org

Similarly, in the synthesis of dicarboxamide derivatives, the stoichiometry of the amine is carefully controlled. nih.gov An excess of the amine can be used to act as a buffer, preventing the acidification of the reaction medium, while in other cases, an external base like triethylamine is added in a specific molar equivalent to achieve the same effect. nih.gov

Chemical Reactivity and Derivatization Studies of Dimethyl 4 Aminopyridine 2,6 Dicarboxylate

Reactions at the Amine Functionality

The primary amine at the C-4 position of the pyridine (B92270) ring is a key site for derivatization, readily undergoing reactions typical of aromatic amines.

Acylation and Sulfonylation Reactions

The amine group of Dimethyl 4-aminopyridine-2,6-dicarboxylate can be readily acylated and sulfonated. While specific literature on the acylation of this particular molecule is not abundant, the reactivity can be inferred from similar compounds. For instance, 4-dimethylaminopyridine (B28879) (DMAP) is well-known to react with acylating agents. wikipedia.org In a related example, the reaction of a similar amino-triazinone compound with p-toluenesulfonyl chloride in the presence of pyridine and a catalytic amount of DMAP leads to the corresponding sulfonamide. nih.gov This suggests that this compound would similarly react with acyl chlorides or anhydrides to form the corresponding N-acyl derivatives, and with sulfonyl chlorides to yield sulfonamides. The reaction of p-toluenesulfonyl chloride with 4-dimethylaminopyridine (DMAP) has been shown to form a 1-tosyl-4-dimethylaminopyridinium salt, which can then act as a sulfonating agent. nih.govresearchgate.net A similar mechanism can be expected for the sulfonylation of the title compound.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Product Type |

|---|---|

| Acetic Anhydride | N-acetylated derivative |

| Benzoyl Chloride | N-benzoylated derivative |

Alkylation and Arylation Strategies

N-alkylation and N-arylation of the amino group provide pathways to introduce further diversity into the molecular structure. While direct experimental data for the N-alkylation or N-arylation of this compound is limited, general methods for the alkylation of aminopyridine derivatives are known. For instance, 4-aminopyridine (B3432731) derivatives can be used as catalysts for the cleavage of organic esters, a process that involves their interaction with alkyl moieties. google.com

Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, are expected to be applicable for the N-arylation of this compound, although specific examples are not readily found in the literature. These reactions would involve the coupling of an aryl halide with the amine functionality in the presence of a palladium catalyst and a suitable base.

Diazotization and Subsequent Transformations

The 4-amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups. The diazotization of 4-aminopyridine itself is a well-established reaction, typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. nii.ac.jp This resulting diazonium salt can then undergo a range of subsequent transformations.

Sandmeyer and Related Reactions:

The Sandmeyer reaction allows for the replacement of the diazonium group with a halide (Cl, Br) or a cyano group, using the corresponding copper(I) salt as a catalyst. wikipedia.orgnih.govorganic-chemistry.orgmasterorganicchemistry.com For example, treatment of the diazonium salt with copper(I) chloride would yield Dimethyl 4-chloropyridine-2,6-dicarboxylate.

Schiemann Reaction:

The Balz-Schiemann reaction provides a method for the introduction of a fluorine atom by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. nii.ac.jpwikipedia.orgresearchgate.netnumberanalytics.comorganic-chemistry.org This would involve treating the diazonium salt with fluoroboric acid (HBF₄).

Other Transformations:

The diazonium group can also be replaced by a hydroxyl group upon heating in an aqueous acidic solution, or it can be removed entirely (hydro-de-diazotization) by treatment with a reducing agent like hypophosphorous acid (H₃PO₂). libretexts.org

Table 2: Potential Diazotization and Subsequent Reactions

| Reaction Name | Reagents | Product Functional Group |

|---|---|---|

| Sandmeyer | NaNO₂, HCl; CuCl | -Cl |

| Sandmeyer | NaNO₂, HBr; CuBr | -Br |

| Sandmeyer | NaNO₂, H₂SO₄; CuCN | -CN |

| Schiemann | NaNO₂, HBF₄; heat | -F |

| Hydrolysis | NaNO₂, H₂SO₄; H₂O, heat | -OH |

Transformations Involving the Ester Groups

The two methyl ester groups at the 2- and 6-positions are also amenable to a variety of chemical modifications.

Hydrolysis and Transesterification Reactions

The diester can be hydrolyzed to the corresponding dicarboxylic acid, 4-aminopyridine-2,6-dicarboxylic acid, under either acidic or basic conditions. A patent for the synthesis of manganese chelates describes a related procedure where the hydrochloric salt of 4-aminopyridine-2,6-dicarboxylic acid is refluxed with thionyl chloride in methanol (B129727) to produce the dimethyl ester hydrochloride, which is essentially the reverse of hydrolysis followed by esterification. acs.org

Transesterification, the exchange of the methyl group of the ester for a different alkyl group, can be achieved by reacting the diester with another alcohol in the presence of an acid or base catalyst. This is a common strategy in the synthesis of polyesters from pyridine dicarboxylic acid derivatives. wur.nl For example, reacting this compound with ethanol (B145695) under appropriate conditions would yield Diethyl 4-aminopyridine-2,6-dicarboxylate.

Reduction to Alcohol Functionalities

The ester groups can be reduced to primary alcohols to yield 4-amino-2,6-bis(hydroxymethyl)pyridine. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.comwikipedia.orgyoutube.com While a specific procedure for this compound is not detailed, the reduction of a similar compound, diethyl 2,6-dimethyl-3,4-pyridinedicarboxylate, with LiAlH₄ has been reported to yield the corresponding diol. acs.orgacs.org This suggests that a similar outcome would be expected for the title compound. In a related synthesis, Dimethyl 4-azidopyridine-2,6-dicarboxylate is reduced to this compound using palladium on carbon with hydrogen gas, demonstrating a reduction of the azide (B81097) without affecting the ester groups. wikipedia.org

Table 3: Summary of Ester Group Transformations

| Reaction Type | Reagents | Product Functional Groups |

|---|---|---|

| Hydrolysis | NaOH, H₂O/heat or HCl, H₂O/heat | -COOH, -COOH |

| Transesterification | R-OH, acid or base catalyst | -COOR, -COOR |

Amidation Reactions

The ester functionalities at the C2 and C6 positions of this compound are primary sites for derivatization. These can be readily converted into amides, which are of significant interest for their applications as ligands in coordination chemistry, catalysis, and as components of molecular devices. nih.govnih.gov The most common route to these bis-amides involves a two-step process: initial hydrolysis of the dimethyl ester to the parent 4-aminopyridine-2,6-dicarboxylic acid, followed by a coupling reaction with a desired amine.

The dicarboxylic acid can be activated in situ using reagents like thionyl chloride to form the more reactive acyl chloride. This intermediate readily reacts with primary or secondary amines, such as N-alkylanilines, to afford the corresponding bis-amides in good to excellent yields. nih.govresearchgate.net Research on the closely related pyridine-2,6-dicarboxylic acid has shown that this method proceeds cleanly, without the formation of chlorinated byproducts on the pyridine ring, which can sometimes be observed in similar reactions with simpler picolinic acids. nih.govnih.gov

Alternatively, standard peptide coupling reagents can be employed to facilitate the direct condensation of the dicarboxylic acid with amines, providing another efficient pathway to the target amides. nih.gov

Table 1: Synthesis of Bis-amides from Pyridine-2,6-dicarboxylic Acid using N-Alkylanilines This table presents data for the parent compound, pyridine-2,6-dicarboxylic acid, which illustrates the typical reactivity expected for the 4-amino derivative after hydrolysis.

| Amine Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| N-methylaniline | N,N'-dimethyl-N,N'-diphenylpyridine-2,6-dicarboxamide | 90 | nih.gov |

| N-ethylaniline | N,N'-diethyl-N,N'-diphenylpyridine-2,6-dicarboxamide | 86 | nih.gov |

| N-propylaniline | N,N'-diphenyl-N,N'-dipropylpyridine-2,6-dicarboxamide | 88 | nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The functionalization of the pyridine ring itself offers a direct route to novel derivatives. The electronic nature of the ring, influenced by the resident substituents, determines its susceptibility to either electrophilic or nucleophilic attack.

Electrophilic Aromatic Substitution (EAS)

Generally, pyridine is highly resistant to electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. uoanbar.edu.iqgcwgandhinagar.com This effect is compounded in acidic reaction conditions, where the nitrogen is protonated to form a pyridinium (B92312) ion, further increasing its deactivating influence. gcwgandhinagar.com

However, in this compound, the presence of the powerful electron-donating amino group at the C4 position significantly counteracts this inherent lack of reactivity. The amino group strongly activates the ring towards electrophiles. In contrast, the two methyl ester groups at C2 and C6 are electron-withdrawing and deactivating. This combination of substituents leads to specific and predictable regiochemical outcomes. For example, studies on 4-aminopyridine have shown it reacts with halogens like Br₂, leading to bromination and dimerization, demonstrating that electrophilic attack on the ring is feasible. acs.org

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient character of the pyridine ring makes it inherently susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is difficult for electron-rich rings like benzene. uoanbar.edu.iqwikipedia.org This reactivity is enhanced by the presence of electron-withdrawing groups, such as the ester functions in the target molecule. The reaction typically requires a good leaving group, such as a halide, at the 2- or 4-position of the ring. quimicaorganica.orgnih.gov While the amino group at C4 is a poor leaving group, a related compound, Dimethyl 4-chloropyridine-2,6-dicarboxylate, would be expected to undergo facile substitution of the chlorine atom by a wide range of nucleophiles. sigmaaldrich.com The reaction proceeds via an addition-elimination mechanism, which involves the formation of a stable anionic intermediate. quimicaorganica.orgyoutube.com

Regioselectivity Investigations

The directing effects of the existing substituents govern the position of attack for incoming reagents on the pyridine ring.

Electrophilic Substitution: The regioselectivity of EAS is a result of the combined influence of all three substituents. The C4-amino group is a powerful activating ortho, para-director. Since the para position is occupied by the ring nitrogen, it strongly directs incoming electrophiles to the C3 and C5 positions. Concurrently, the electron-withdrawing dicarboxylate groups at C2 and C6 are meta-directors. The meta position relative to the C2 ester is C4 and C5, and the meta position relative to the C6 ester is C4 and C3. Therefore, both the activating and deactivating groups synergize to direct electrophilic attack exclusively to the C3 and C5 positions of the ring.

Nucleophilic Substitution: The regioselectivity of SNAr reactions on pyridine derivatives is primarily determined by the ability to stabilize the negatively charged intermediate. Attack is overwhelmingly favored at the C2 and C4 positions because the negative charge can be effectively delocalized onto the electronegative ring nitrogen atom through resonance. youtube.comstackexchange.comvaia.com Attack at C3 does not allow for this stabilization, making it kinetically and thermodynamically unfavorable. youtube.comstackexchange.com Consequently, for a molecule like this compound, any potential SNAr reaction would be directed to the C2, C4, or C6 positions, provided a suitable leaving group is present at one of these locations.

Table 2: Predicted Regioselectivity of Aromatic Substitution on the Pyridine Ring

| Reaction Type | Directing Groups | Predicted Position(s) of Substitution | Rationale |

|---|

Mechanistic Insights into Ring Functionalization

The mechanisms for electrophilic and nucleophilic aromatic substitution on this pyridine scaffold follow well-established pathways.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction proceeds through a two-step addition-elimination sequence. wikipedia.org

Addition: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (e.g., a halogen at C4). This disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org For attack at the C4 position, the negative charge is delocalized over the C3, C5, and C2 carbons, and crucially, onto the electronegative pyridine nitrogen.

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, resulting in the net substitution product. The ability to place the negative charge on the nitrogen atom in the intermediate is the key factor that stabilizes the transition state and facilitates the reaction at the C2 and C4 positions. stackexchange.comvaia.com

Mechanism of Electrophilic Aromatic Substitution (EAS): This reaction also proceeds in two steps.

Addition: An electrophile (E⁺) attacks the π-system of the pyridine ring, which is made sufficiently nucleophilic by the C4-amino group. This attack, directed to the C3 or C5 position, breaks the aromaticity and forms a resonance-stabilized cationic intermediate (an arenium ion). The positive charge is delocalized across the ring, and the adjacent amino group can participate in resonance to provide significant stabilization to this intermediate.

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromatic sextet and yielding the final substituted product.

Heterocyclic Ring Modification and Annulation Reactions

The this compound scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. Annulation reactions, which involve the construction of a new ring fused to the existing pyridine core, can be achieved by leveraging the reactivity of the dicarboxylate groups.

Studies have shown that pyridine-dicarboxylates can undergo condensation reactions with reagents like dialkyl succinates or glutarates. rsc.org These reactions lead to the formation of fused bicyclic structures such as dihydroxyquinolines, isoquinolines, and cycloheptapyridines. rsc.org Furthermore, functional groups on the pyridine ring can be used to build new heterocyclic rings. For instance, a 4-aminopyridine derivative bearing a carboxylic acid at the C3 position has been used to construct a fused pyrido[4,3-e] quimicaorganica.orgbhu.ac.inoxazepin-1-one ring system. thieme-connect.com These transformations highlight the utility of the core structure in creating diverse and complex molecular architectures.

Advanced Spectroscopic and Structural Elucidation Studies for Mechanistic Understanding

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations

NMR spectroscopy is a cornerstone technique for the structural elucidation of "Dimethyl 4-aminopyridine-2,6-dicarboxylate" in solution. It provides precise information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, which is crucial for confirming the molecular structure and studying dynamic processes.

One-dimensional (1D) NMR spectroscopy is fundamental for the initial structural verification of "this compound." The ¹H NMR spectrum provides data on the number of different types of protons, their electronic environment, and their proximity to other protons.

In a synthesis where "this compound" was prepared as an intermediate, its ¹H NMR spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). rsc.org The spectrum revealed three distinct signals that correspond to the protons in the molecule. A singlet at 7.36 ppm is assigned to the two equivalent protons on the pyridine (B92270) ring (H-3 and H-5). rsc.org A broad signal observed at 6.72 ppm corresponds to the two protons of the primary amino group (-NH₂). rsc.org The six protons of the two equivalent methyl ester groups (-OCH₃) appear as a sharp singlet at 3.84 ppm. rsc.org The integration of these signals confirms the proton count for each group, aligning with the expected molecular structure.

Interactive Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

|---|---|---|---|---|

| 7.36 | Singlet | 2H | Pyridine Ring Protons (H-3, H-5) | DMSO-d₆ |

| 6.72 | Broad | 2H | Amino Group Protons (-NH₂) | DMSO-d₆ |

| 3.84 | Singlet | 6H | Methyl Ester Protons (-OCH₃) | DMSO-d₆ |

Data sourced from a study where the compound was synthesized as an intermediate (compound 3). rsc.org

While specific 2D NMR and dynamic NMR studies for "this compound" are not detailed in the available literature, these techniques would be invaluable for deeper mechanistic insights. 2D NMR experiments like COSY, HSQC, and HMBC would unambiguously confirm the connectivity between protons and carbons. Dynamic NMR studies, involving variable temperature measurements, could provide information on the rotational barrier around the C4-NH₂ bond and the conformational preferences of the two methoxycarbonyl groups.

There is no information available in the searched literature regarding the application of solid-state NMR (ssNMR) for the analysis of "this compound." Should different crystalline or polymorphic forms of the compound exist, ssNMR would be a powerful tool for their characterization. This technique provides information about the molecule's structure and dynamics in the solid state, which can differ significantly from its behavior in solution.

Mass Spectrometry for Reaction Pathway Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of "this compound," and to identify its presence in complex reaction mixtures.

While experimental fragmentation data for "this compound" is not available in the reviewed sources, a theoretical fragmentation pattern can be predicted based on its structure. In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) would be expected at m/z 210. Subsequent fragmentation would likely involve the loss of stable neutral molecules or radicals, providing structural confirmation.

Key predicted fragmentation pathways include:

Loss of a methoxy (B1213986) radical (•OCH₃): This would result in a prominent peak at m/z 179.

Loss of carbon monoxide (CO): Cleavage of a carbonyl group could lead to a fragment at m/z 182.

Loss of the entire methoxycarbonyl group (•COOCH₃): This would produce a fragment at m/z 151.

Interactive Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Fragment | Fragment Lost |

|---|---|---|

| 210 | [C₉H₁₀N₂O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 179 | [M - •OCH₃]⁺ | •OCH₃ |

| 151 | [M - •COOCH₃]⁺ | •COOCH₃ |

| 123 | [M - •COOCH₃ - CO]⁺ | •COOCH₃, CO |

This table represents a theoretical prediction of fragmentation patterns, as experimental data was not found in the searched literature.

Infrared and Raman Spectroscopy in Hydrogen Bonding and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in "this compound" and the nature of intermolecular interactions, such as hydrogen bonding. Several sources confirm the use of FT-IR spectroscopy for the characterization of this compound or in synthetic procedures where it is an intermediate. rsc.orggoogle.comgoogle.com

The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amino group are anticipated in the region of 3300-3500 cm⁻¹. The exact position and shape of these bands can indicate the extent of hydrogen bonding. The C=O stretching vibrations of the two ester groups are expected to produce a strong absorption band, typically in the range of 1700-1750 cm⁻¹. The C-O stretching vibrations of the ester groups will appear in the 1100-1300 cm⁻¹ region. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be found in the 1400-1600 cm⁻¹ region.

No specific Raman spectroscopy data for "this compound" was found in the searched literature. Raman spectroscopy would be a useful complementary technique, especially for observing the symmetric vibrations of the pyridine ring, which are often weak in the IR spectrum.

Interactive Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |

| 2850 - 3000 | C-H Stretch | Methyl (-CH₃) |

| 1700 - 1750 | C=O Stretch | Ester (-COOCH₃) |

| 1400 - 1600 | C=C, C=N Stretch | Pyridine Ring |

| 1100 - 1300 | C-O Stretch | Ester (-COOCH₃) |

This table represents expected vibrational frequencies based on standard functional group analysis.

Vibrational Analysis of Functional Groups

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within the this compound molecule. The vibrational modes are characteristic of specific bonds and their chemical environment. For instance, FT-IR spectra have been recorded for this compound, confirming its structural features through characteristic absorption bands. rsc.org

The key functional groups—amino (NH₂), ester (C=O, C-O), and the pyridine ring—give rise to distinct vibrational frequencies.

Amino (NH₂) Group: The N-H stretching vibrations are typically observed in the 3500-3300 cm⁻¹ region. The presence of two bands in this region would correspond to the asymmetric and symmetric stretching modes of the primary amine. The N-H bending (scissoring) vibration usually appears around 1650-1580 cm⁻¹.

Carbonyl (C=O) Group: The ester carbonyl groups are strong absorbers in the IR spectrum. The C=O stretching vibration is expected in the range of 1750-1730 cm⁻¹, a region characteristic for α,α'-disubstituted pyridine esters.

Pyridine Ring: The aromatic C-H stretching vibrations of the pyridine ring are anticipated above 3000 cm⁻¹. The characteristic ring stretching vibrations (C=C and C=N) typically occur in the 1600-1400 cm⁻¹ region.

While detailed experimental FT-IR and Raman spectral data with full peak assignments for this compound are not extensively published in public literature, the expected vibrational modes can be predicted based on established group frequencies and data from analogous compounds.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 |

| N-H Bending (Scissoring) | 1650 - 1580 | |

| Ester Carbonyl | C=O Stretch | 1750 - 1730 |

| Ester C-O | C-O Stretch | 1300 - 1100 |

| Pyridine Ring | C-H Stretch | > 3000 |

| C=C, C=N Ring Stretch | 1600 - 1400 |

Intermolecular Interactions and Crystal Packing Effects

The solid-state structure of this compound is significantly influenced by a network of intermolecular interactions. These non-covalent forces dictate the molecular packing in the crystal lattice. The primary interactions expected for this molecule are hydrogen bonds, given the presence of the amino group (a hydrogen bond donor) and the ester carbonyl oxygen and pyridine nitrogen atoms (hydrogen bond acceptors).

X-ray Crystallography in Solid-State Structural Determination

Crystal Packing and Supramolecular Assembly

While a detailed crystallographic study of this compound itself is not publicly available, data from a complex incorporating this molecule reveals its structural characteristics. rsc.org In a complex with a Europium(III) ion, the ligand derived from this compound participates in a monoclinic crystal system with the space group P2₁/n. rsc.org The crystal packing in such a structure is governed by the coordination of the ligand to the metal center and the intermolecular interactions between adjacent complex units. The supramolecular assembly is dictated by hydrogen bonds originating from the amino group, which can link molecules into extended arrays.

Bond Lengths, Angles, and Torsional Strain Analysis

Analysis of the geometric parameters from X-ray diffraction data allows for a quantitative understanding of the molecular structure. The bond lengths and angles within the pyridine ring and the ester substituents provide insight into the electronic effects of the functional groups. For example, the C-N bond length of the amino group and the C-C bonds adjacent to the ester groups can indicate the degree of electron delocalization within the pyridine system.

Any significant deviation of bond angles from ideal values (e.g., 120° for sp² hybridized atoms in the pyridine ring) can suggest the presence of steric or torsional strain. The orientation of the two dimethyl carboxylate groups relative to the plane of the pyridine ring is of particular interest, as steric hindrance between these groups and the pyridine nitrogen could lead to torsional strain, causing them to twist out of the plane.

Table 2: Representative Bond Lengths and Angles (Illustrative) (Note: This table is illustrative, as specific experimental data for the free compound is not available. Values are based on typical bond lengths for similar structures.)

| Bond/Angle | Type | Typical Value |

|---|---|---|

| C=O | Bond Length | ~ 1.20 Å |

| C-O (ester) | Bond Length | ~ 1.34 Å |

| C-N (amino) | Bond Length | ~ 1.36 Å |

| C-C (ring) | Bond Length | ~ 1.39 Å |

| C-N (ring) | Bond Length | ~ 1.33 Å |

| O=C-O | Bond Angle | ~ 125° |

| C-N-C (ring) | Bond Angle | ~ 117° |

Computational and Theoretical Chemistry Studies of Dimethyl 4 Aminopyridine 2,6 Dicarboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the properties of Dimethyl 4-aminopyridine-2,6-dicarboxylate. These methods provide a theoretical framework to understand its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, often utilizing basis sets like 6-311+G(d,p), are employed to determine its optimized geometry and vibrational frequencies researchgate.net. Such studies on related aminopyridine derivatives have successfully predicted molecular geometrical parameters, vibrational frequencies, and electronic properties researchgate.net.

Key electronic properties that can be determined through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For analogous compounds, these calculations have been instrumental in understanding their electronic transitions and charge transfer properties researchgate.net.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps are valuable for predicting the reactive sites for electrophilic and nucleophilic attack. In the case of this compound, the MEP would likely show negative potential regions around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential regions would be expected around the hydrogen atoms.

Table 1: Calculated Electronic Properties of a Related Aminopyridine Derivative using DFT

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: This data is for a representative aminopyridine derivative and serves as an illustrative example of the types of properties calculated via DFT.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset (MP2) perturbation theory, provide a high level of theoretical accuracy for predicting molecular properties without the use of empirical parameters. These methods have been applied to related pyridine derivatives to calculate geometries and vibrational wavenumbers researchgate.net. For this compound, ab initio calculations would offer a more rigorous prediction of its electronic structure, bond lengths, and bond angles compared to DFT. While computationally more expensive, these methods are crucial for benchmarking the results from other computational techniques and for obtaining highly reliable data on the molecule's fundamental properties.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations are invaluable for understanding the conformational flexibility and intermolecular interactions of this compound.

Solvent Effects on Molecular Conformation

The conformation of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations can model the explicit interactions between the solute and solvent molecules, providing insights into how different solvents affect the molecule's three-dimensional structure. For instance, in a polar solvent, the molecule may adopt a conformation that maximizes the exposure of its polar groups (the amino and carboxylate groups) to the solvent. In contrast, in a nonpolar solvent, the molecule might fold to minimize these interactions. Understanding these solvent effects is crucial for predicting the molecule's behavior in different chemical environments. Studies on similar molecules have shown that continuum solvent models can also be employed to account for these effects nih.gov.

Intermolecular Interaction Studies

MD simulations are also instrumental in studying the intermolecular interactions between molecules of this compound or with other molecules. These interactions, which include hydrogen bonding and van der Waals forces, govern the macroscopic properties of the compound, such as its crystal structure and boiling point. For example, the amino group can act as a hydrogen bond donor, while the nitrogen of the pyridine ring and the oxygen atoms of the carboxylate groups can act as hydrogen bond acceptors. Hirshfeld surface analysis, a tool often used in conjunction with crystallographic data, can quantify these intermolecular interactions researchgate.net. For related pyridine dicarboxylate salts, such analyses have revealed the significant contribution of O...H, C...H, and H...H interactions to the crystal packing researchgate.net.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions. For this compound, this can involve modeling its participation in various reactions, such as those where it acts as a ligand in coordination chemistry mdpi.com.

Computational studies on related 4-dimethylaminopyridine (B28879) (DMAP) have detailed its role as a nucleophilic catalyst in esterification reactions nih.govwikipedia.org. The mechanism involves the formation of a reactive intermediate that is more susceptible to nucleophilic attack by an alcohol. Theoretical calculations can map the potential energy surface of such a reaction, identifying transition states and intermediates, and thereby providing a detailed, step-by-step picture of the reaction pathway. For this compound, similar computational approaches could be used to predict its catalytic activity or its behavior as a reactant or intermediate in various chemical transformations.

Transition State Identification

In computational chemistry, the identification of a transition state (TS) is crucial for understanding the mechanism of a chemical reaction. The TS represents the highest energy point along the reaction coordinate, a specific arrangement of atoms that is equally likely to proceed to products or revert to reactants. For reactions involving this compound, such as nucleophilic substitution, conformational changes, or its role in catalysis, identifying the TS is a key step in determining the reaction's feasibility and rate.

Theoretical chemists employ various quantum mechanical methods to locate and characterize transition states. Density Functional Theory (DFT) is a commonly used approach that provides a good balance between accuracy and computational cost. Calculations are performed to locate a first-order saddle point on the potential energy surface, which corresponds to the TS. This is confirmed by vibrational frequency analysis, where the TS structure must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For this compound, a hypothetical reaction, such as the N-alkylation of the amino group, would involve calculating the geometry and energy of the transition state where the new carbon-nitrogen bond is partially formed. The geometry of the pyridine ring and its substituents would be distorted compared to the ground state of the reactants or products.

Table 1: Illustrative Parameters for a Hypothetical Transition State Calculation

| Parameter | Method | Basis Set | Key Finding |

|---|---|---|---|

| Transition State Geometry | DFT (e.g., B3LYP functional) | e.g., 6-311+G(d,p) | Identification of a first-order saddle point on the potential energy surface. |

| Vibrational Frequencies | Frequency Analysis | e.g., 6-311+G(d,p) | Confirmation of a single imaginary frequency, indicating a true transition state. |

| Intrinsic Reaction Coordinate (IRC) | IRC Calculation | e.g., 6-311+G(d,p) | Confirmation that the TS connects the intended reactants and products. |

This table presents typical methods and expected findings for a transition state identification study and is for illustrative purposes.

Reaction Energy Profiles and Kinetic Barrier Calculations

Once the transition state has been identified, a reaction energy profile can be constructed. This profile plots the potential energy of the system against the reaction coordinate, providing a visual representation of the energy changes that occur as reactants are converted into products. The profile shows the relative energies of the reactants, transition state, and products.

The kinetic barrier, or activation energy (ΔG‡), is the energy difference between the reactants and the transition state. This value is a critical determinant of the reaction rate; a higher barrier corresponds to a slower reaction. Computational methods can calculate these energy differences with considerable accuracy, allowing for the prediction of reaction kinetics without performing the experiment.

For this compound, a reaction energy profile could be calculated for a process like the hydrolysis of one of the methyl ester groups. The profile would show the energy of the starting material and water, the energy of the tetrahedral intermediate's transition state, and the final energy of the carboxylic acid product and methanol (B129727). Such calculations would provide insight into the stability of the ester groups under various conditions.

Table 2: Hypothetical Reaction Energy Profile Data for Ester Hydrolysis

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Ester + H₂O) | 0.0 | Ground state energy of the starting materials. |

| Transition State (TS) | +25.5 | Energy maximum, representing the kinetic barrier to reaction. |

| Products (Acid + MeOH) | -5.2 | Ground state energy of the final products. |

Data are hypothetical and for illustrative purposes to demonstrate the concept of a reaction energy profile.

Ligand-Protein Docking and Molecular Recognition Principles (Non-clinical focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in understanding molecular recognition, the specific interaction between two or more molecules. The principles of molecular recognition are governed by non-covalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

For this compound, docking studies can predict how it might interact with the active site of various enzymes or the binding pockets of receptors. Given its structure, featuring hydrogen bond donors (the amino group) and acceptors (the ester carbonyls and pyridine nitrogen), as well as an aromatic system, it has the potential to engage in a variety of specific interactions that are crucial for molecular recognition. The study of dicarboxylate recognition by synthetic receptors is a well-established field, highlighting the importance of hydrogen bonding and electrostatic interactions in binding. ijacskros.comrsc.orgnih.gov

Prediction of Binding Modes and Interaction Energies with Model Biological Receptors

Molecular docking simulations can predict the specific binding mode of this compound within a receptor's binding site. The simulation places the ligand in various conformations and orientations within the site and calculates a "docking score" for each pose, which is an estimation of the binding affinity. The lowest energy poses represent the most likely binding modes.

These predicted binding modes reveal key interactions between the ligand and amino acid residues of the protein. For example, the amino group of this compound could act as a hydrogen bond donor to an aspartate or glutamate residue. The carbonyl oxygen atoms of the ester groups could act as hydrogen bond acceptors with residues like serine or lysine. The pyridine ring itself can participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

The interaction energy, a component of the docking score, quantifies the strength of these interactions. By analyzing these energies, researchers can identify the most critical interactions for binding.

Table 3: Illustrative Predicted Interactions and Energies with a Model Receptor

| Ligand Moiety | Receptor Residue | Interaction Type | Predicted Energy Contribution (kcal/mol) |

|---|---|---|---|

| 4-Amino group (-NH₂) | Aspartate 152 | Hydrogen Bond (Donor) | -4.5 |

| 2-Carboxylate (-C=O) | Serine 101 | Hydrogen Bond (Acceptor) | -3.2 |

| Pyridine Ring | Phenylalanine 210 | π-π Stacking | -2.8 |

| 6-Carboxylate (-C=O) | Lysine 88 | Hydrogen Bond (Acceptor) | -3.5 |

This table is a hypothetical representation of a molecular docking result to illustrate the types of data generated.

Elucidation of Molecular Determinants for Receptor Binding

Understanding the molecular determinants for receptor binding involves identifying the key structural features of a ligand that are essential for its interaction with a receptor. For this compound, these determinants can be dissected by considering its distinct functional groups.

The 4-Amino Group: This group is a primary hydrogen bond donor and a site for potential ionic interactions if protonated. Its position on the pyridine ring directs its vector for hydrogen bonding, which can be critical for selectivity.

The Pyridine-2,6-dicarboxylate (B1240393) Scaffold: This rigid scaffold pre-organizes the two ester groups. The geometric spacing of these groups is a crucial determinant for binding to receptors that have complementary hydrogen bond acceptors or metal ions. The pyridine nitrogen itself is a hydrogen bond acceptor and can also coordinate with metal ions.

Applications of Dimethyl 4 Aminopyridine 2,6 Dicarboxylate in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of a nucleophilic amino group and electrophilic ester groups on the pyridine (B92270) core makes Dimethyl 4-aminopyridine-2,6-dicarboxylate a valuable precursor for the synthesis of intricate molecules.

Synthesis of Polycyclic Heterocycles

The functional groups present in this compound offer several pathways for the construction of fused heterocyclic systems. The amino group can act as a nucleophile in condensation reactions with various electrophiles, leading to the formation of new rings fused to the pyridine core. For instance, reactions with β-dicarbonyl compounds or their equivalents could lead to the formation of fused pyridopyrimidine or related heterocyclic systems.

While specific examples utilizing this compound are not prevalent in the literature, the synthesis of fused pyridine carboxylates from heteroaromatic amines and β-alkoxyvinyl glyoxylates demonstrates a relevant synthetic strategy. enamine.net This Combes-type condensation suggests that this compound could similarly react to form polycyclic structures. enamine.net Furthermore, the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives from 2-aminopyridine (B139424) highlights a common pathway for creating fused heterocycles that could potentially be adapted for this compound. nih.gov

The general approach for the synthesis of various fused heterocycles often involves the cyclization of substituted aminopyridines. The following table outlines some related synthetic approaches that could potentially be applied to this compound.

| Starting Material | Reagent(s) | Resulting Heterocycle |

| 2-Aminopyridine | Ethyl 2-chloroacetoacetate | Imidazo[1,2-a]pyridine |

| Heteroaromatic amines | β-Alkoxyvinyl glyoxylates | Fused Pyridine Carboxylates |

| 2-Amino-4H-1,3-thiazin-4-one | Isocyanide, Dialkyl acetylenedicarboxylate | Pyrimido[2,1-b] enamine.netnih.govthiazine-dicarboxylate |

Precursor to Biologically Relevant Scaffolds

The pyridine-2,6-dicarboxamide scaffold is recognized for its numerous chemical and biological activities, making it a significant target in medicinal chemistry. mdpi.comnih.gov Derivatives of this scaffold have been explored for their potential as sensors, coordination sites, and as agents with catalytic and biological activities. mdpi.comnih.gov this compound can serve as a direct precursor to a variety of pyridine-2,6-dicarboxamide derivatives through amidation of the ester groups. The presence of the 4-amino group provides an additional site for modification, allowing for the synthesis of a diverse library of compounds with potential biological relevance.

For example, the synthesis of symmetrical pyridine-2,6-dicarboxamides is typically achieved through the condensation of the corresponding acyl chlorides with aromatic amines. mdpi.comnih.gov By analogy, this compound could be hydrolyzed to the corresponding dicarboxylic acid, converted to the diacyl chloride, and then reacted with various amines to produce a range of dicarboxamides. The 4-amino group could be protected during this sequence or utilized for further derivatization.

The development of novel M4 positive allosteric modulators (PAMs) has identified the importance of the β-amino carboxamide moiety within thieno[2,3-b]pyridine (B153569) cores. nih.gov A scaffold hopping approach led to the discovery of a novel 2,4-dimethylquinoline (B72138) carboxamide core that exhibited M4 PAM activity. nih.gov This highlights the ongoing search for new scaffolds in drug discovery, and the functionalized pyridine core of this compound presents an opportunity for the creation of new chemical entities with potential therapeutic applications.

Role in Natural Product Synthesis

While no direct total syntheses of natural products explicitly report the use of this compound as a key intermediate, its structural features are present in or related to various natural products.

Key Intermediate in Total Synthesis Strategies

The pyridine-2,6-dicarboxylic acid moiety is a structural component of some natural products and complex molecules. Synthetic strategies towards these targets could potentially involve this compound as a key intermediate. For instance, a novel one-pot method has been developed for the synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives, which are important building blocks for bioactive molecules. oist.jp This method involves the reaction of pyruvates and aldehydes with a pyrrolidine-acetic acid catalyst to form dihydropyran derivatives, which are then reacted with ammonium (B1175870) acetate (B1210297) to yield the desired pyridine derivatives. oist.jp This approach could be adapted to synthesize analogs of this compound.

Biomimetic Synthesis Approaches

Biomimetic synthesis seeks to mimic the synthetic pathways found in nature. The pyridine ring is a common motif in many alkaloids and coenzymes. rsc.org While specific biomimetic syntheses employing this compound are not documented, the functionalized nature of this compound makes it a candidate for reactions that mimic biological processes. For example, the amino group and ester functionalities could participate in enzyme-catalyzed or enzyme-mimicking transformations to build more complex structures.

Coordination Chemistry and Metal Complexation Studies

Dimethyl 4-aminopyridine-2,6-dicarboxylate as a Ligand

This compound serves as a multidentate ligand, capable of coordinating with metal ions through several donor atoms. The nitrogen atom of the pyridine (B92270) ring, the nitrogen of the amino group, and the oxygen atoms of the carboxylate groups can all participate in chelation. ekb.egresearchgate.net The presence of multiple binding sites allows for the formation of stable and structurally diverse coordination compounds. researchgate.netrsc.org The electronic properties of the ligand, influenced by the electron-donating amino group, can also affect the stability and reactivity of the resulting metal complexes. nih.govnih.gov

Chelation Modes and Coordination Geometries

The coordination of this compound to metal centers can occur in various modes, leading to a range of coordination geometries. Commonly, the ligand acts as a tridentate N,O,O'-donor, utilizing the pyridine nitrogen and one oxygen atom from each carboxylate group. This mode of coordination often leads to the formation of distorted octahedral or square pyramidal geometries around the metal center. ekb.egconsensus.app

In some instances, the amino group can also participate in coordination, or the ligand can bridge multiple metal centers, leading to the formation of polynuclear complexes or coordination polymers. researchgate.net The specific chelation mode and resulting geometry are influenced by several factors, including the nature of the metal ion, the presence of other ancillary ligands, and the reaction conditions. For example, in a copper(II) complex with a related 4-aminopyridine (B3432731) ligand, a square pyramidal coordination geometry was observed. ekb.eg

Table 1: Representative Coordination Geometries of Metal Complexes with Pyridine-2,6-dicarboxylate (B1240393) Derivatives

| Metal Ion | Ancillary Ligand(s) | Coordination Geometry | Reference |

| Iron(II)/(III) | Various | Distorted Octahedral, Pentagonal-Bipyramidal | consensus.app |

| Copper(II) | 4-Aminopyridine | Square Pyramidal | ekb.eg |

| Manganese(II) | Aqua | --- | acs.org |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques to elucidate their structure and properties.

Common characterization methods include:

Infrared (IR) spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups, such as the C=O and C-N stretching bands. ekb.eg

UV-Vis spectroscopy: This method provides information about the electronic transitions within the complex and can be used to study its coordination environment.

Elemental analysis: This technique is used to determine the elemental composition of the complex and confirm its stoichiometry.

For instance, the synthesis of a related dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate was achieved by the chlorination of dimethyl 4-(hydroxylmethyl)pyridine-2,6-dicarboxylate. nih.gov The synthesis of metal complexes often involves refluxing the ligand with a metal salt in a suitable solvent, followed by isolation of the solid complex. ekb.eg

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes derived from this compound and its analogs have shown promise as catalysts in various organic transformations. The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates.

Homogeneous Catalysis in Organic Transformations

Copper complexes of pyridine-dicarboxylate derivatives have been investigated as homogeneous catalysts for oxidation reactions. For example, copper(II) complexes have been shown to catalyze the aerobic oxidative dehydrogenation of primary amines to nitriles. nih.govacs.org The catalytic efficiency of these systems can be tuned by modifying the substituents on the pyridine ring, with electron-donating groups often enhancing the catalytic activity. nih.gov In some cases, these complexes mimic the activity of enzymes like catechol oxidase. rsc.orgnih.gov

Table 2: Catalytic Performance of Copper Complexes in Oxidation Reactions

| Substrate | Oxidant | Catalyst | Ligand | Yield (%) | Reference |

| Primary Amines | O₂ | CuI | 4-Aminopyridine | 95 | nih.gov |

| Isopropylbenzene | --- | [CuBr₂(R-bian)] | 1,2-bis[(2-methylphenyl)imino]acenaphthene | --- | mdpi.com |

Heterogeneous Catalysis and Supported Catalysts

To enhance stability and facilitate catalyst recovery and reuse, metal complexes can be immobilized on solid supports. A copper complex anchored on a dipyridyl-pyridazine functionalized periodic mesoporous organosilica has been reported as an efficient heterogeneous catalyst for the epoxidation of styrene. rsc.org This supported catalyst demonstrated high conversion and selectivity, highlighting the potential of using immobilized pyridine-dicarboxylate type complexes in heterogeneous catalysis. rsc.org The use of such supported catalysts offers advantages in terms of catalyst separation and recycling, which are crucial for industrial applications.

Magnetic and Photophysical Properties of Coordination Compounds

Magnetic susceptibility measurements of transition metal complexes with 4-aminopyridine have shown paramagnetic behavior for Mn(II), Ni(II), and Cu(II) complexes. ekb.eg The magnetic properties arise from the presence of unpaired electrons in the d-orbitals of the metal ions. The specific magnetic behavior, such as ferromagnetic or antiferromagnetic coupling in polynuclear complexes, is dependent on the distance and bridging ligands between the metal centers. journalcps.com

The photophysical properties, particularly luminescence, of complexes with pyridine-dicarboxylate ligands have been extensively studied, especially with lanthanide ions. rsc.orgsurrey.ac.uknih.govbirmingham.ac.uk The ligand can act as an "antenna," absorbing light and transferring the energy to the metal ion, which then emits light at its characteristic wavelength. rsc.orgnih.gov The emission properties can be tuned by modifying the substituents on the pyridine ring. For example, lanthanide complexes with substituted pyridine-2,6-dicarboxylate ligands have been shown to exhibit sensitized near-infrared luminescence. surrey.ac.uk

Table 3: Photophysical Properties of Lanthanide Complexes with Pyridine-Dicarboxylate Ligands

| Lanthanide Ion | Ligand | Emission Wavelengths (nm) | Property | Reference |

| Terbium(III) | Pyridine-2,6-dicarboxylate | 490, 545, 585, 622 | Characteristic Tb³⁺ emission | nih.gov |

| Samarium(II) | 2,2′-bipyridine-6,6′-dicarboxylic acid | --- | Long luminescence lifetime | rsc.org |

| Neodymium(III) | 4-chloro-pyridine-2,6-dicarboxylic acid | Near-infrared | Enhanced sensitization | surrey.ac.uk |

| Erbium(III) | 3,5-dibromo-pyridine-2,6-dicarboxylic acid | Near-infrared | Enhanced sensitization | surrey.ac.uk |

Spin Crossover Phenomena

There is currently no available scientific literature or research data describing spin crossover (SCO) phenomena in metal complexes directly synthesized with this compound. Studies on spin crossover typically involve transition metal ions like Iron(II) in a specific coordination environment that allows for a transition between high-spin and low-spin states. While substituted dipicolinate ligands have been explored in the context of spin crossover, research has not yet extended to complexes of this compound.

Luminescence and Fluorescence Studies

The primary application of this compound in coordination chemistry has been as a synthetic intermediate for creating luminescent lanthanide complexes. The diester is typically hydrolyzed to its corresponding dicarboxylic acid, 4-aminopyridine-2,6-dicarboxylic acid (H₂dipicNH₂), which then serves as a tridentate ligand. This ligand is an effective "antenna" for sensitizing the luminescence of lanthanide ions, particularly Europium(III) (Eu³⁺) and Terbium(III) (Tb³⁺).

The process involves the ligand absorbing ultraviolet light and transferring the energy to the encapsulated lanthanide ion, which then emits light at its characteristic wavelengths. The amino group at the 4-position of the pyridine ring can be used to tune the electronic properties of the ligand and the resulting complexes.

A notable example is the formation of a tripodal Eu³⁺ complex, [Eu(dipicNH₂)₃]³⁻, derived from the hydrolysis of this compound. The photophysical properties of this complex have been investigated, revealing its potential as a red-emitting luminophore.

The key findings from these studies are summarized in the tables below. The ligand's singlet and triplet state energies are crucial for efficient energy transfer to the lanthanide ion. For effective sensitization of Eu³⁺, the ligand's triplet state should be higher in energy than the emissive ⁵D₀ state of Eu³⁺ (around 17,250 cm⁻¹). Similarly, for Tb³⁺, the triplet state should be above its ⁵D₄ state (around 20,500 cm⁻¹).

The photophysical properties of the ligand, after hydrolysis to 4-aminopyridine-2,6-dicarboxylic acid, and its corresponding Europium(III) and Gadolinium(III) complexes have been characterized.

Table 1: Photophysical Data for 4-aminopyridine-2,6-dicarboxylic acid and its Lanthanide Complexes

This interactive table summarizes key photophysical parameters.

| Compound | Excitation Max (nm) | Emission Max (nm) | Singlet State (cm⁻¹) | Triplet State (cm⁻¹) |

| 4-aminopyridine-2,6-dicarboxylic acid (H₂dipicNH₂) | 340 | 430 (fluorescence) | 29,410 | 23,810 |

| K₃[Eu(dipicNH₂)₃] | 340 | 615 (Eu³⁺ emission) | - | - |

| Cs₃[Gd(dipicNH₂)₃] | 340 | 480 (phosphorescence) | - | 23,810 |

The luminescence of these complexes demonstrates the utility of this compound as a precursor in the field of luminescent materials. The resulting 4-aminopyridine-2,6-dicarboxylate ligand effectively sensitizes Eu³⁺ emission, leading to the characteristic sharp emission bands of the lanthanide ion. The study of the corresponding Gadolinium(III) (Gd³⁺) complex helps in determining the triplet state energy of the ligand, as Gd³⁺ does not have low-lying energy levels to accept the energy and thus the ligand's phosphorescence can be observed.

Exploration of Dimethyl 4 Aminopyridine 2,6 Dicarboxylate in Materials Science

Integration into Polymer Architectures

The bifunctional nature of Dimethyl 4-aminopyridine-2,6-dicarboxylate, possessing both amino and ester groups, makes it a theoretical candidate for participation in polymerization reactions.

Monomer in Polymerization Reactions